

Spectral Data Analysis of N-(4-Bromobenzyl)-N-ethylethanamine: A Technical Guide

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Compound of Interest

Compound Name: N-(4-Bromobenzyl)-N-ethylethanamine

Cat. No.: B1625017

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Introduction

N-(4-Bromobenzyl)-N-ethylethanamine is a tertiary amine featuring a brominated aromatic moiety. This structure is of interest in synthetic and medicinal chemistry, serving as a versatile intermediate. The presence of both a nucleophilic amine center and a reactive bromobenzyl group allows for a wide range of chemical transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions.[1] Accurate structural elucidation and purity assessment are critical for its application in research and development. This guide provides an in-depth analysis of **N-(4-Bromobenzyl)-N-ethylethanamine** using three core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **N-(4-Bromobenzyl)-N-ethylethanamine**, both ^1H and ^{13}C NMR provide unambiguous evidence for its structure.

^1H NMR Spectral Data

The ^1H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule. The expected signals for **N-(4-Bromobenzyl)-N-ethylethanamine** are summarized below.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.45	Doublet	2H	Ar-H (ortho to Br)
~ 7.21	Doublet	2H	Ar-H (ortho to CH ₂)
~ 3.52	Singlet	2H	Ar-CH ₂ -N
~ 2.51	Quartet	4H	N-CH ₂ -CH ₃
~ 1.03	Triplet	6H	N-CH ₂ -CH ₃

¹³C NMR Spectral Data

The ¹³C NMR spectrum indicates the number of non-equivalent carbon environments. The molecule's asymmetry results in distinct signals for each carbon atom.

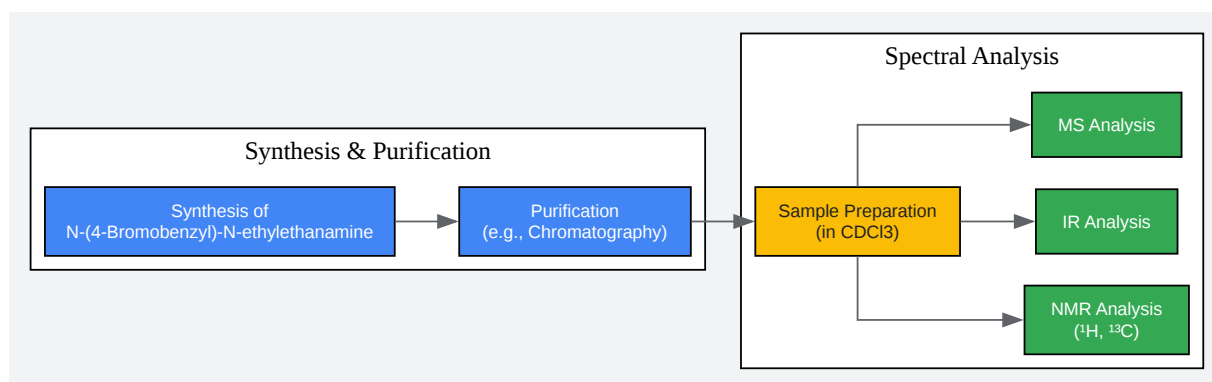
Chemical Shift (δ , ppm)	Assignment
~ 138.0	Ar-C (quaternary, attached to CH ₂)
~ 131.5	Ar-C (ortho to Br)
~ 130.8	Ar-C (ortho to CH ₂)
~ 121.0	Ar-C (quaternary, attached to Br)
~ 57.5	Ar-CH ₂ -N
~ 47.6	N-CH ₂ -CH ₃
~ 11.8	N-CH ₂ -CH ₃

Experimental Protocol: NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

- **Sample Preparation:** Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

- **Instrumentation:** The spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
- **^1H NMR Acquisition:** Standard acquisition parameters include a spectral width of 0-12 ppm, a 30-45 degree pulse angle, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** A wider spectral width (0-220 ppm) is used. Proton decoupling is applied to simplify the spectrum to single lines for each carbon. A longer relaxation delay and a greater number of scans are typically required due to the lower natural abundance of the ^{13}C isotope.
- **2D NMR (Optional):** To confirm assignments, 2D NMR experiments such as COSY (^1H - ^1H correlation) and HSQC (^1H - ^{13}C one-bond correlation) can be performed.[1]



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Overall workflow for synthesis and spectral analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

IR Spectral Data

The key vibrational frequencies in the IR spectrum of **N-(4-Bromobenzyl)-N-ethylethanamine** confirm the presence of its constituent functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100-3000	C-H Stretch	Aromatic
2975-2850	C-H Stretch	Aliphatic (CH ₂ , CH ₃)
~1595, ~1485	C=C Stretch	Aromatic Ring
1250-1020	C-N Stretch	Tertiary Amine
~1070, ~1010	C-H in-plane bend	Aromatic p-substitution
~810	C-H out-of-plane bend	Aromatic p-substitution
600-500	C-Br Stretch	Aryl Halide

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, for solid samples, a KBr pellet is prepared by grinding the sample with KBr powder and pressing it into a disc.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, serving as a molecular fingerprint.^[1]

MS Spectral Data

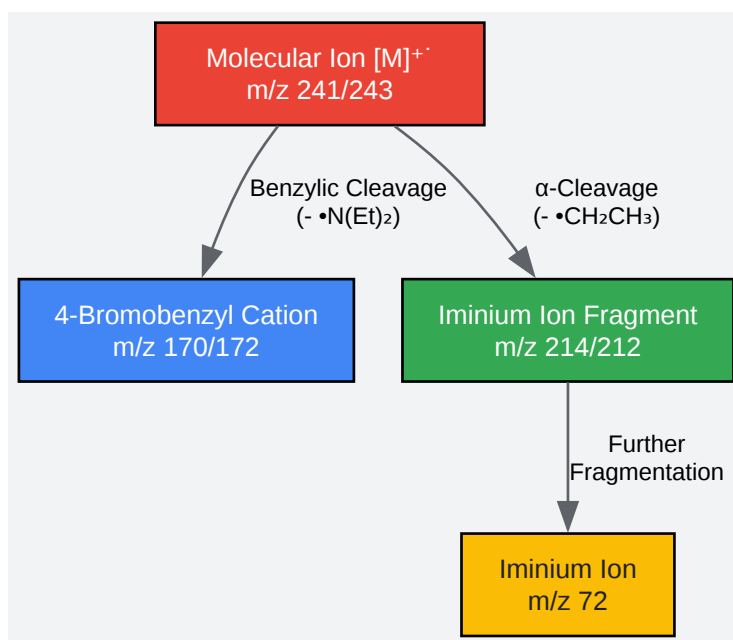
A key feature of the mass spectrum of **N-(4-Bromobenzyl)-N-ethylethanamine** is the presence of two molecular ion peaks of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively).^[1]

m/z (mass-to-charge ratio)	Ion Species	Proposed Fragment Structure
244 / 242	$[M+H]^+$	$[C_{11}H_{17}^{79/81}BrN]^+$ (Protonated Molecular Ion)
243 / 241	$[M]^{+\cdot}$	$[C_{11}H_{16}^{79/81}BrN]^{+\cdot}$ (Molecular Ion)
172 / 170	$[M - N(CH_2CH_3)_2]^+$	$[C_7H_6^{79/81}Br]^+$ (4-Bromobenzyl cation)
214 / 212	$[M - CH_2CH_3]^+$	$[C_9H_{11}^{79/81}BrN]^+$ (α -cleavage product)
72	$[C_4H_{10}N]^+$	$[CH_2=N(CH_2CH_3)_2]^+$ (Iminium ion from α -cleavage)

Fragmentation Pathways

The fragmentation is dominated by cleavages at bonds adjacent to the nitrogen atom and the aromatic ring.[\[1\]](#)

- **Benzylic Cleavage:** The most favorable fragmentation involves the cleavage of the C-N bond to lose the diethylamino group, forming a highly stable 4-bromobenzyl cation (m/z 170/172).[\[1\]](#)
- **Alpha-Cleavage:** Another significant pathway is the loss of an ethyl radical from the diethylamino group, resulting in a stable iminium ion (m/z 214/212).[\[1\]](#)

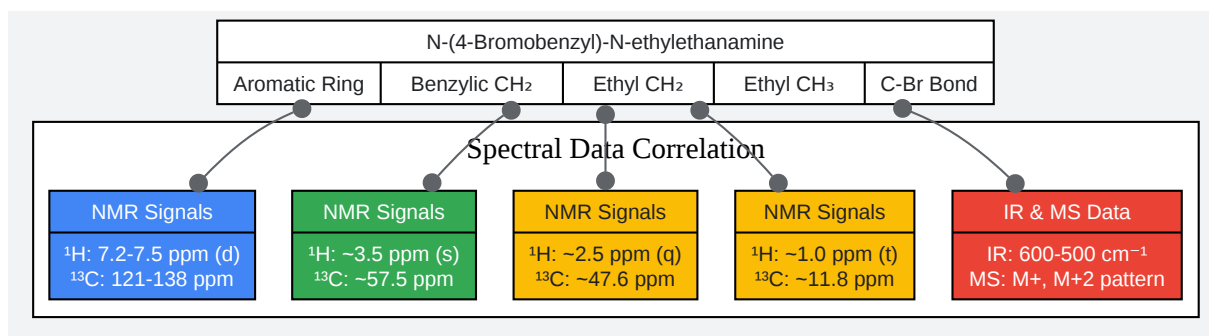


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Primary fragmentation pathways in mass spectrometry.

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** The sample, dissolved in a suitable volatile solvent like methanol or acetonitrile, is introduced into the ion source, typically using direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization:** Electrospray Ionization (ESI) or Electron Impact (EI) are common ionization techniques. ESI is a soft technique that often yields the protonated molecular ion $[M+H]^+$, while EI is a higher-energy method that results in more extensive fragmentation.
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
- **High-Resolution MS (HRMS):** For unambiguous molecular formula determination, HRMS can be used to measure the exact mass to several decimal places.^[1] The calculated exact mass for $[C_{11}H_{17}^{79}BrN+H]^+$ is 242.0644 m/z .^[1]



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References

- 1. N-(4-Bromobenzyl)-N-ethylethanamine | 4885-19-2 | Benchchem [benchchem.com]
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